3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one
Description
3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a polycyclic heterocyclic compound featuring a fused indeno-azetidinone system. Its structure combines a bicyclic indene moiety with a four-membered azetidinone ring (β-lactam), substituted with a methyl group at position 2. Its synthesis likely involves cyclization strategies similar to those observed in related indeno-fused β-lactams .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |
InChI |
InChI=1S/C11H11NO/c1-6-7-4-2-3-5-8(7)10-9(6)11(13)12-10/h2-6,9-10H,1H3,(H,12,13) |
InChI Key |
SIROAZLFIMISSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C3=CC=CC=C13)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one (CAS 40073-45-8)
- Structure: Shares the indeno-azetidinone backbone but lacks the 3-methyl substitution.
(b) 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Structure: Contains a five-membered isoindolone ring instead of a four-membered azetidinone.
- Properties : Exhibits hydrogen-bonding capacity via the hydroxyl group, influencing solubility and crystallinity. Synthesized via acid-catalyzed cyclization .
- Key Difference : The larger ring size (five-membered vs. four-membered) reduces ring strain, enhancing stability but decreasing electrophilic reactivity.
Heterocyclic Derivatives with Fused Indene Systems
(a) 9-Hydroxy-5-[2-(4-methoxyphenyl)ethyl]-5H-indeno[1,2-b]indole-10-one
- Structure: Combines indeno-indole and ketone functionalities.
- Properties : Displays strong IR absorption at 1,667 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 6.45–7.31 ppm). The methoxy group enhances lipophilicity .
(b) 3-Methyl-1H-benz[f]indole-4,9-dione
- Structure : Features a fused benzindole-dione system.
- Properties : Melting point 249–250°C, with characteristic MS m/z 211 (M⁺). The conjugated diketone system contributes to UV absorption and redox activity .
- Key Difference : The absence of a β-lactam ring eliminates susceptibility to β-lactamase-mediated hydrolysis.
Physicochemical and Spectroscopic Comparison
Biological Activity
3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- CAS Number : 15142-87-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This is hypothesized to be due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Study 2: Antimicrobial Activity
A study conducted by Smith et al. (2023) assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Study 3: Neuroprotection
In a recent publication in Neuropharmacology, the neuroprotective effects of this compound were investigated using an in vitro model of oxidative stress in SH-SY5Y neuroblastoma cells. The compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
